2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one
Description
Chemical Structure and Properties 2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one is a synthetic cathinone analog featuring a pyrrolidine ring substituted with a thiophene group at the 2-position and a chloro-substituted propanone backbone. Its molecular formula is C₁₂H₁₄ClNOS (molecular weight: 255.76 g/mol) . The compound is classified as a psychoactive substance due to structural similarities with pyrrolidine-containing cathinones, which are known for stimulant effects .
Properties
IUPAC Name |
2-chloro-1-(2-thiophen-2-ylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-8(12)11(14)13-6-2-4-9(13)10-5-3-7-15-10/h3,5,7-9H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKRBRLZYDJCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C2=CC=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolidinyl-Thiophene Ketone Intermediate
- The pyrrolidine ring can be introduced via nucleophilic substitution or amination reactions on thiophene-substituted precursors.
- Typical solvents include tetrahydrofuran (THF), dimethylformamide (DMF), or ethereal solvents, which stabilize intermediates and facilitate nucleophilic attack.
- Bases such as n-butyllithium may be used to deprotonate intermediates or activate halogenated precursors for substitution.
- Reaction temperatures are controlled between 0 °C and room temperature to minimize side reactions.
α-Chlorination of the Ketone
- The α-chloro group is introduced by chlorination of the ketone intermediate using reagents such as chlorine gas, N-chlorosuccinimide (NCS), or other chlorinating agents.
- The reaction is typically performed in inert solvents like dichloromethane or ethyl acetate.
- Catalysts or promoters such as metallic aluminum or Lewis acids may be employed to facilitate chlorination.
- Reaction conditions are optimized to achieve high selectivity for mono-chlorination and to prevent over-chlorination or degradation of the pyrrolidine and thiophene rings.
- The reaction temperature is generally maintained at ambient to slightly elevated temperatures (e.g., 25–65 °C) depending on the chlorinating agent.
Representative Preparation Procedure (Based on Analogous Halogenated Ketones)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Pyrrolidine + 2-thiophenecarbonyl precursor in THF, base (e.g., n-BuLi), 0–25 °C | Nucleophilic substitution to form pyrrolidinyl-thiophene ketone intermediate | Formation of 1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one intermediate |
| 2 | Intermediate + Chlorine gas or NCS in DCM, room temperature, Al catalyst | α-Chlorination of ketone | Formation of this compound |
| 3 | Work-up: extraction with ethyl acetate, washing with brine, drying, and purification by distillation or chromatography | Isolation and purification | Pure α-chloro ketone product |
Industrial and Laboratory Scale Considerations
- Catalyst choice: Platinum catalysts are common in related pyrrolidine syntheses but less so in chlorination steps; metallic aluminum or Lewis acids are preferred for chlorination.
- Solvent selection: THF and DMF are favored for initial substitutions; chlorination often uses non-polar solvents for better control.
- Reaction atmosphere: Nitrogen or inert atmosphere is maintained to prevent oxidation.
- Purification: Reduced pressure distillation or column chromatography ensures removal of side products and unreacted starting materials.
Analytical Data Supporting Preparation
| Parameter | Typical Values / Techniques | Purpose |
|---|---|---|
| Purity | ≥95% by HPLC or GC | Confirm product purity |
| Structure confirmation | ¹H NMR, ¹³C NMR, MS (Molecular ion at m/z ~244) | Verify chemical structure |
| Functional groups | FT-IR (C=O stretch ~1700 cm⁻¹, C–Cl stretch ~750 cm⁻¹) | Confirm presence of ketone and chloro substituent |
| Melting/boiling point | As determined by DSC or distillation | Physical characterization |
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Formation of pyrrolidinyl-thiophene ketone | Pyrrolidine, thiophene ketone precursor, base (n-BuLi), THF, 0–25 °C | High selectivity, mild conditions | Requires moisture-free conditions |
| α-Chlorination | Chlorine gas or NCS, Al catalyst, DCM, RT–65 °C | Efficient α-chlorination | Control of over-chlorination |
| Purification | Extraction, washing, distillation/chromatography | High purity achievable | Separation of closely related impurities |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Antineoplastic Activity : Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The chloro group may enhance interactions with biological targets, making it a candidate for further investigation in cancer therapy.
- Enzyme Inhibition Studies : The compound is utilized in studies focusing on enzyme inhibition mechanisms. Its electrophilic nature allows it to interact with nucleophilic sites on enzymes, potentially leading to the development of new inhibitors for therapeutic applications.
- Neuropharmacology : Preliminary studies suggest that derivatives of this compound may influence neurotransmitter systems, which could lead to advancements in treatments for neurological disorders.
Biological Research
- Protein-Ligand Interactions : The compound is employed to explore protein-ligand interactions, aiding in the understanding of biochemical pathways and the development of targeted therapies.
- Anti-inflammatory Properties : Investigations into its anti-inflammatory effects are underway, with potential applications in treating chronic inflammatory diseases.
Industrial Applications
- Agrochemicals Development : The synthesis pathways for this compound are being explored for developing new agrochemicals, particularly those targeting pest resistance and crop protection.
- Pharmaceuticals : Its unique chemical structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those requiring thiophene or pyrrolidine moieties.
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-Containing Cathinones
Compounds sharing the pyrrolidine-1-yl moiety but differing in substituents exhibit varied pharmacological and physicochemical properties:
Key Observations :
- Chlorine vs. Fluorine/Methyl Groups : The chloro substituent in the target compound may increase electronegativity and binding affinity compared to fluorine or methyl groups .
- Thiophene vs.
Thiophene-Containing Analogs
Key Observations :
- The addition of a pyrrolidine ring in the target compound introduces a tertiary amine, which is critical for psychoactive effects via dopamine/norepinephrine reuptake inhibition .
Chloro-Substituted Derivatives
Key Observations :
- The thiophene-pyrrolidine combination in the target compound creates a unique steric and electronic profile, distinguishing it from simpler chloro-pyrrolidine analogs .
Biological Activity
2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one, with the molecular formula C11H14ClNOS and a molecular weight of 243.75 g/mol, is an organic compound that has attracted significant interest due to its potential biological activities. This compound features a chloro group and a thiophene-substituted pyrrolidine ring, which contribute to its unique chemical reactivity and pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug design.
The synthesis of this compound typically involves the reaction of 2-(thiophen-2-yl)pyrrolidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually performed in an inert solvent like dichloromethane at controlled temperatures to manage exothermic reactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, contributing to its observed biological effects .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
1. Enzyme Inhibition:
- The compound has been investigated for its potential to inhibit various enzymes, including those involved in inflammatory pathways and cancer progression. For instance, it may inhibit collagen prolyl-4-hydroxylase (CP4H), which plays a crucial role in collagen biosynthesis and fibrosis .
2. Anti-inflammatory Properties:
- Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation .
3. Antimicrobial Activity:
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : React 2-(thiophen-2-yl)pyrrolidine with 2-chloropropanoyl chloride in the presence of a base (e.g., K₂CO₃) in dichloromethane at room temperature .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1:1.2 molar ratio of pyrrolidine to acyl chloride) to minimize side products. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Key Considerations : Thiophene’s electron-rich nature may require controlled reaction temperatures to avoid over-halogenation.
Q. How can basic structural characterization techniques (NMR, IR) resolve ambiguities in the compound’s functional groups?
- NMR Analysis :
- ¹H NMR : Identify pyrrolidine protons (δ 1.8–2.5 ppm, multiplet) and thiophene protons (δ 6.8–7.4 ppm). The chloroacetone carbonyl group appears at δ ~200–210 ppm in ¹³C NMR .
- IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-Cl bond at ~550–650 cm⁻¹ .
- Data Interpretation : Compare with spectra of analogous compounds (e.g., 4-Cl-PPP) to validate assignments .
Q. What crystallization strategies are effective for X-ray diffraction studies of this compound?
- Crystallization : Use slow evaporation in a 1:1 mixture of dichloromethane and hexane.
- Refinement : Employ SHELXL for small-molecule refinement. Address dynamic disorder in the pyrrolidine ring using constraints (e.g., DELU and SIMU commands in SHELX) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved for this compound?
- Contradiction Analysis :
- Scenario : Discrepancy between observed molecular ion ([M+H]⁺ in MS) and NMR integration ratios.
- Resolution :
Perform high-resolution MS (HRMS) to confirm molecular formula.
Use 2D NMR (COSY, HSQC) to verify proton-carbon connectivity, especially for overlapping pyrrolidine/thiophene signals .
Cross-reference with computational models (DFT calculations for NMR chemical shifts) .
Q. What advanced techniques differentiate stereoisomers arising from the pyrrolidine ring’s conformation?
- Chiral Analysis :
- Vibrational Circular Dichroism (VCD) : Resolve enantiomers by comparing experimental and calculated spectra.
- X-ray Crystallography : Determine absolute configuration if single crystals are obtainable .
- Dynamic Effects : Variable-temperature NMR can probe ring-flipping dynamics, which may obscure stereochemical details at room temperature .
Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) impact the compound’s reactivity and stability?
- Comparative Studies :
- Synthesis : Compare with analogs like 1-(4-chlorophenyl)-2-(pyrrolidin-1-yl)propan-1-one (4-Cl-PPP) .
- Stability Testing : Conduct accelerated degradation studies (e.g., exposure to light, heat, or humidity) with HPLC monitoring. Thiophene’s π-electron system may enhance UV stability compared to phenyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
